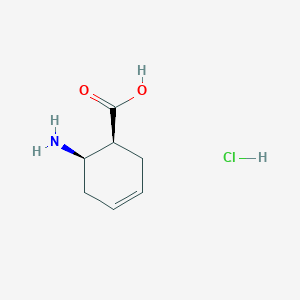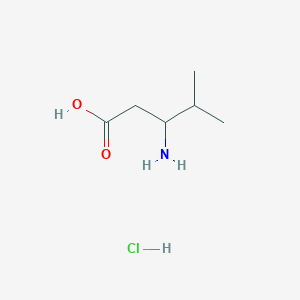
3,4-Difluoro-2-methylbenzaldehyde
説明
3,4-Difluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 . It is a colorless to white to yellow solid or semi-solid or liquid .
Molecular Structure Analysis
The linear formula for this compound is C8H6F2O . The molecular structure of this compound is characterized by the presence of a benzaldehyde group, which is a type of aromatic aldehyde, with two fluorine atoms and one methyl group attached to the benzene ring .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 208.7±35.0 °C . Its density is predicted to be 1.241±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis of Methylbenzaldehydes from Ethanol
- 3,4-Difluoro-2-methylbenzaldehyde is a valuable precursor for the synthesis of phthalic anhydride and terephthalic acid. It can be formed by sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts (Moteki, Rowley, & Flaherty, 2016).
Copper-Catalyzed Oxidation in Water
- The compound can be synthesized through copper-catalyzed oxidation of benzylic alcohols in water, offering a solvent-free, environmentally friendly method for producing methylbenzaldehydes like 4-methylbenzaldehyde (Wu et al., 2016).
Fluorescent pH Sensor Development
- Derivatives of methylbenzaldehydes, such as 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, have shown potential as highly selective and sensitive fluorescent pH sensors, valuable in studying biological organelles (Saha et al., 2011).
Synthesis of Fragrance and Pharmaceutical Compounds
- 3,4-Methylenedioxybenzaldehyde, a close structural relative, is widely used in fragrance and pharmaceutical preparations. Its synthesis through Oppenauer's oxidation is a notable application in this context (Borzatta et al., 2009).
Catalytic Reactions Involving Alkynes, Alkenes, or Allenes
- Research shows that 2-Hydroxybenzaldehydes, similar in structure to this compound, can effectively react with alkynes, alkenes, or allenes in catalytic reactions involving the cleavage of the aldehyde C–H bond (Kokubo et al., 1999).
Anticancer Research
- Fluorinated analogues of benzaldehydes, like 3,5-Difluoro-4-hydroxybenzaldehyde, have been synthesized for their potential anticancer properties, indicating a similar potential for this compound in medicinal chemistry (Lawrence et al., 2003).
CO2 Adsorption and Selectivity Studies
- Studies have utilized fluorinated benzaldehydes for the synthesis of microporous polyaminals, demonstrating enhanced CO2 adsorption capabilities and selectivities, indicating potential environmental applications (Li, Zhang, & Wang, 2016).
Biomedical Applications
- Research on compounds like 3-methylbenzaldehyde indicates potential biomedical applications, including the regulation of inflammatory diseases, hinting at similar possibilities for this compound (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety and Hazards
作用機序
Target of Action
Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of fluorine atoms on the benzene ring may influence these reactions due to their electronegativity.
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluoro-2-methylbenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other compounds, could also influence its action and efficacy.
特性
IUPAC Name |
3,4-difluoro-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFZEFAGLDRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299972 | |
| Record name | 3,4-Difluoro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847502-84-5 | |
| Record name | 3,4-Difluoro-2-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847502-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)





![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)



![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)


